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molecular formula C29H33NO10 B1198200 Auramycin D CAS No. 82002-76-4

Auramycin D

Cat. No. B1198200
M. Wt: 555.6 g/mol
InChI Key: QJXJRECTYIMQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04401812

Procedure details

A solution of 100 mg of auramycin A in 50 ml of 0.5% hydrochloric acid was hydrolyzed at room temperature for 40 minutes. The reaction mixture was neutralised by dilute sodium hydroxide solution and extracted with 100 ml of chloroform twice. The chloroform extracts were combined and concentrated in vacuo to a small volume. The concentrate was chromatographed with thin layer chromatography plates (chloroform:methanol, 5:1). The bands containing auramycin C and D were scraped off, extracted with a solvent mixture of chloroform and methanol (4:1) and concentrated in vacuo to dryness to give 12 mg of pure auramycin C and 35 mg of auramycin D.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C@@H:2]1[O:7][C@@H:6]([O:8][C@@H:9]2[C:14]3[C:15]([OH:30])=[C:16]4[C:23](=[O:24])[C:22]5[C:25]([OH:29])=[CH:26][CH:27]=[CH:28][C:21]=5[C:19](=[O:20])[C:17]4=[CH:18][C:13]=3[C@@H:12]([C:31]([O:33][CH3:34])=[O:32])[C@@:11]([OH:36])([CH3:35])[CH2:10]2)[CH2:5][C@H:4]([N:37]([CH3:39])[CH3:38])[C@@H:3]1[O:40][C@@H:41]1[O:46][C@@H:45]([CH3:47])[C@@H:44]([O:48][C@@H]2O[C@@H](C)C(=O)CC2)[C@@H:43]([OH:57])[CH2:42]1.[OH-].[Na+]>Cl>[CH3:47][C@@H:45]1[O:46][C@@H:41]([O:40][CH:3]2[C@@H:4]([N:37]([CH3:38])[CH3:39])[CH2:5][C@H:6]([O:8][C@@H:9]3[C:14]4[C:15]([OH:30])=[C:16]5[C:23](=[O:24])[C:22]6[C:25]([OH:29])=[CH:26][CH:27]=[CH:28][C:21]=6[C:19](=[O:20])[C:17]5=[CH:18][C:13]=4[C@@H:12]([C:31]([O:33][CH3:34])=[O:32])[C@@:11]([OH:36])([CH3:35])[CH2:10]3)[O:7][C@H:2]2[CH3:1])[CH2:42][C@H:43]([OH:57])[C@@H:44]1[OH:48].[CH3:1][CH:2]1[O:7][CH:6]([O:8][CH:9]2[C:14]3[C:15]([OH:30])=[C:16]4[C:23](=[O:24])[C:22]5[C:25]([OH:29])=[CH:26][CH:27]=[CH:28][C:21]=5[C:19](=[O:20])[C:17]4=[CH:18][C:13]=3[CH:12]([C:31]([O:33][CH3:34])=[O:32])[C:11]([OH:36])([CH3:35])[CH2:10]2)[CH2:5][CH:4]([N:37]([CH3:39])[CH3:38])[CH:3]1[OH:40] |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@]([C@@H](C3=C2C(=C4C(=C3)C(=O)C5=C(C4=O)C(=CC=C5)O)O)C(=O)OC)(C)O)N(C)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 100 ml of chloroform twice
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a small volume
CUSTOM
Type
CUSTOM
Details
The concentrate was chromatographed with thin layer chromatography plates (chloroform:methanol, 5:1)
ADDITION
Type
ADDITION
Details
The bands containing auramycin C and D
EXTRACTION
Type
EXTRACTION
Details
extracted with a solvent mixture of chloroform and methanol (4:1)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to dryness

Outcomes

Product
Name
Type
product
Smiles
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2[C@@H](O[C@H](C[C@@H]2N(C)C)O[C@H]3C[C@@]([C@@H](C4=C3C(=C5C(=C4)C(=O)C6=C(C5=O)C(=CC=C6)O)O)C(=O)OC)(C)O)C)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12 mg
Name
Type
product
Smiles
CC1C(C(CC(O1)OC2CC(C(C3=C2C(=C4C(=C3)C(=O)C5=C(C4=O)C(=CC=C5)O)O)C(=O)OC)(C)O)N(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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